

Commercial Availability and Technical Guide for (4-Heptylphenyl)boronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-heptylphenyl)boronic Acid

Cat. No.: B1307603

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(4-Heptylphenyl)boronic acid (CAS No. 256383-44-5) is a versatile organic building block increasingly utilized in the synthesis of complex molecules, particularly in the fields of liquid crystals, organic electronics, and pharmaceutical development. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl and other elaborate molecular architectures.

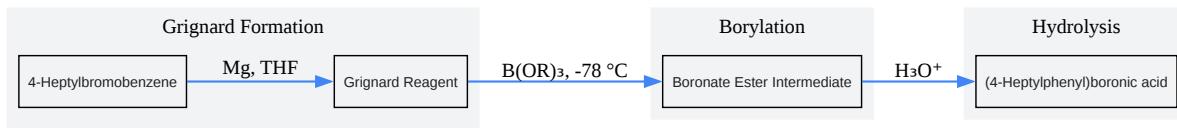
Commercial Availability

(4-Heptylphenyl)boronic acid is commercially available from a range of chemical suppliers globally. For researchers in India, several domestic manufacturers and suppliers offer this compound, ensuring accessibility for local research and development needs. When sourcing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and physical properties, as these can vary between suppliers and batches. Key suppliers include:

- ECHO CHEMICAL CO., LTD.
- SEED CHEM
- Sainor Laboratories Private Limited (India)
- Ascentus Organics Pvt. Ltd. (India)

- A B Enterprises (India)

Physicochemical Properties


A summary of the key physicochemical properties of **(4-heptylphenyl)boronic acid** is provided in the table below. This data is essential for reaction planning, solubility tests, and purification procedures.

Property	Value	Reference
CAS Number	256383-44-5	
Molecular Formula	$C_{13}H_{21}BO_2$	
Molecular Weight	220.12 g/mol	
Appearance	Typically a white to off-white powder or crystalline solid	Supplier Dependent
Purity	≥95% (typical)	Supplier Dependent
Melting Point	Not consistently reported; requires verification from supplier CoA	
Solubility	Soluble in many organic solvents such as tetrahydrofuran (THF), dioxane, and methanol.	General knowledge for boronic acids

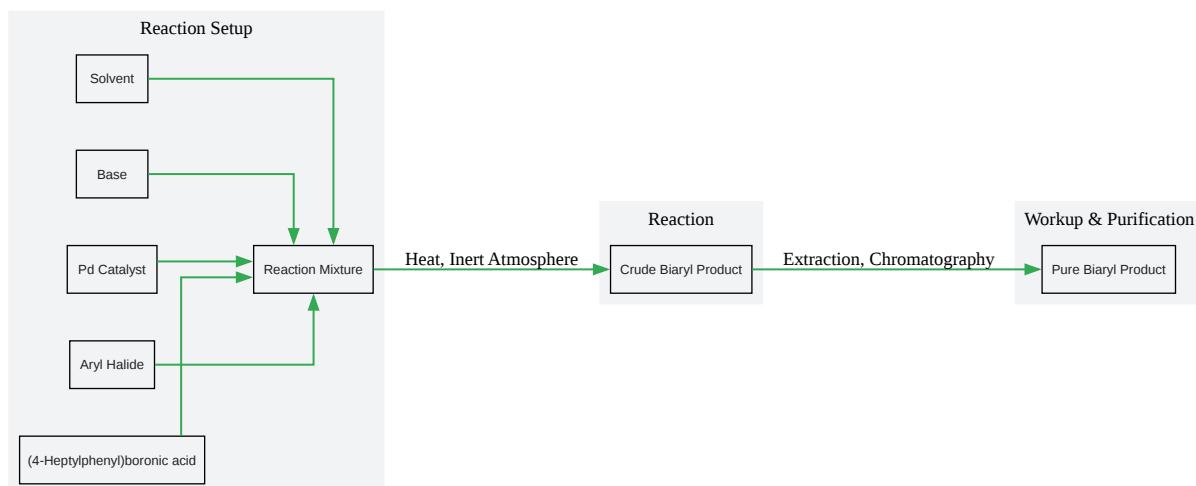
Synthesis of (4-Heptylphenyl)boronic Acid: A General Protocol

While specific patents may outline detailed synthetic routes, a general and widely applicable method for the synthesis of aryl boronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate followed by acidic hydrolysis.

Experimental Workflow: Synthesis of (4-Heptylphenyl)boronic Acid

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **(4-heptylphenyl)boronic acid**.


Detailed Experimental Protocol:

- **Grignard Reagent Formation:** To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-heptylbromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent, (4-heptylphenyl)magnesium bromide.
- **Borylation:** In a separate flame-dried flask, dissolve a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add the freshly prepared Grignard reagent dropwise via a cannula. The reaction is maintained at this low temperature for several hours to form the boronate ester intermediate.
- **Hydrolysis and Workup:** After the reaction is complete, the mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolyzes the boronate ester to the desired **(4-heptylphenyl)boronic acid**. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **(4-heptylphenyl)boronic acid** can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a Biaryl Compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. **(4-Heptylphenyl)boronic acid** is an excellent coupling partner for the synthesis of functionalized biaryl compounds, which are prevalent in liquid crystals and active pharmaceutical ingredients.

Experimental Workflow: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

- Reaction Setup: In a reaction vessel, combine **(4-heptylphenyl)boronic acid** (1.0-1.5 equivalents), an aryl halide (e.g., an aryl bromide or iodide, 1.0 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$, or $\text{Pd}(\text{OAc})_2$ with a phosphine ligand, typically 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , typically 2-3 equivalents).
- Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or n-propanol/water). The reaction mixture should be thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude biaryl product is then purified, typically by column chromatography on silica gel, to yield the pure product.

Characterization

The structure and purity of **(4-heptylphenyl)boronic acid** and its reaction products are typically confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure and assess purity.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.

This technical guide provides a foundational understanding of the commercial availability, properties, synthesis, and application of **(4-heptylphenyl)boronic acid** for professionals in research and development. For specific applications, optimization of the described protocols may be necessary. Always refer to the Safety Data Sheet (SDS) before handling this or any chemical reagent.

- To cite this document: BenchChem. [Commercial Availability and Technical Guide for (4-Heptylphenyl)boronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1307603#commercial-availability-of-4-heptylphenyl-boronic-acid\]](https://www.benchchem.com/product/b1307603#commercial-availability-of-4-heptylphenyl-boronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com